![molecular formula C11H9F3N4OS B5585885 2-(4H-1,2,4-triazol-3-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5585885.png)

2-(4H-1,2,4-triazol-3-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

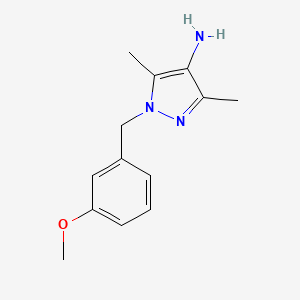

The compound “2-(4H-1,2,4-triazol-3-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide” is a complex organic molecule that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The trifluoromethyl group attached to the phenyl ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes.

科学研究应用

Computational Chemistry and Molecular Design

CCG-21725 may be utilized in computational chemistry to model and simulate molecular interactions. This can aid in the design of new molecules with specific properties for pharmaceuticals or materials science .

Antimicrobial Research

The structural motif of CCG-21725 suggests potential antimicrobial activity. Research could explore its efficacy against various pathogens, possibly leading to the development of new antimicrobial agents .

Clean Coal Technology

CCG-21725 might find applications in clean coal technology (CCT). Its chemical properties could be beneficial in the study of coal’s environmental impact and the development of cleaner coal utilization methods .

Chemical Education

Due to its complex structure, CCG-21725 could serve as an excellent case study in chemical education, particularly in university settings where advanced organic synthesis and analytical techniques are taught .

Catalysis and Ligand Design

The triazole component of CCG-21725 indicates that it could function as a ligand in catalytic processes. Research could focus on its application in catalysis, potentially leading to more efficient industrial chemical reactions .

Environmental Impact Studies

CCG-21725 could be used in environmental studies to understand the fate and transport of similar organic compounds in ecosystems, contributing to pollution mitigation strategies .

Bioinformatics and Machine Learning

The compound’s data can be integrated into bioinformatics databases, aiding in machine learning algorithms’ prediction of biological activity and drug-likeness of similar compounds .

Material Science

Finally, CCG-21725 could be investigated for its properties in material science, such as its thermal stability and reactivity, which might contribute to the development of new materials with specific desired characteristics .

未来方向

The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, physical and chemical properties, and safety profile. Additionally, if this compound shows promising biological activity, it could be further developed and optimized for potential therapeutic applications .

作用机制

Target of Action

CCG-21725, also known as 2-(4H-1,2,4-triazol-3-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide, primarily targets the RhoA transcriptional signaling pathway . The Rho family of small GTPases plays important roles in cellular processes such as cell adhesion, migration, invasion, extravasation, survival, and proliferation . In some human tumors, up-regulation of RhoA or RhoC is associated with a poor clinical outcome .

Mode of Action

CCG-21725 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It targets MKL/SRF-dependent transcriptional activation without altering DNA binding .

Biochemical Pathways

The compound affects the RhoA transcriptional signaling pathway, which involves the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1) . Inhibitors of this pathway could serve as useful biological probes and potential cancer therapeutic agents .

Result of Action

CCG-21725 displays activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid–induced DNA synthesis in PC-3 prostate cancer cells . It also inhibits the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . Moreover, CCG-1423 selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line .

属性

IUPAC Name |

2-(1H-1,2,4-triazol-5-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4OS/c12-11(13,14)7-3-1-2-4-8(7)17-9(19)5-20-10-15-6-16-18-10/h1-4,6H,5H2,(H,17,19)(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVMIOMXIGXOOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5585815.png)

![methyl 3-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5585833.png)

![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5585834.png)

![4-{4-[(2-ethyl-4-morpholinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5585842.png)

![N'-[(5-bromo-2-thienyl)methylene]-4-hydroxybenzohydrazide](/img/structure/B5585846.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-tert-butylbenzamide](/img/structure/B5585865.png)

![3-(4-ethoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5585868.png)

![9-[(4-methylpyrimidin-5-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585869.png)

![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5585876.png)

![2-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5585879.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(5,6-dimethylpyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5585880.png)

![2-cyclopropyl-9-[3-(2,4-difluorophenyl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585891.png)